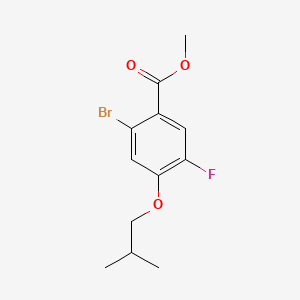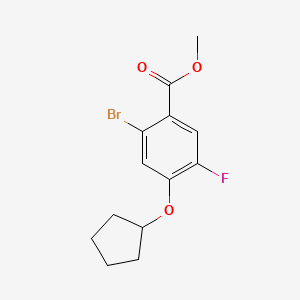
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropylmethoxy group at the 2-position and an ethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxy-4-ethylbenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-ethylbenzoic acid is coupled with cyclopropylmethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-4-ethylbenzaldehyde or cyclopropylmethoxy-4-ethylbenzoic acid.
Reduction: Formation of cyclopropylmethoxy-4-ethylbenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of this compound.
科学的研究の応用
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development.
Biological Research: The compound can be used to study the effects of cyclopropylmethoxy substitution on biological activity and molecular interactions.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-4-ethylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects .
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: Similar in structure but with a boronic acid group instead of a carboxylic acid group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a difluoromethoxy group instead of an ethyl group.
Uniqueness
2-(Cyclopropylmethoxy)-4-ethylbenzoic acid is unique due to the presence of both a cyclopropylmethoxy group and an ethyl group on the benzoic acid core. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-4-ethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-9-5-6-11(13(14)15)12(7-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOZLNMSHWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














